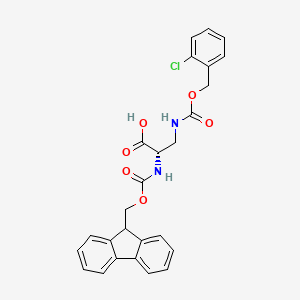

Fmoc-Dap(Z-2-Cl)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-Dap(Z-2-Cl)-OH: is a derivative of the amino acid 2,3-diaminopropanoic acid. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a benzyloxycarbonyl (Z) group at the side chain amino group, which is further substituted with a chlorine atom at the ortho position. This compound is commonly used in peptide synthesis due to its stability and ease of removal of the protecting groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Dap(Z-2-Cl)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of 2,3-diaminopropanoic acid is protected with a fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc chloride in the presence of a base such as sodium carbonate.

Protection of the Side Chain Amino Group: The side chain amino group is protected with a benzyloxycarbonyl (Z) group using benzyl chloroformate in the presence of a base such as triethylamine.

Chlorination: The benzyloxycarbonyl-protected compound is then chlorinated at the ortho position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Análisis De Reacciones Químicas

Fmoc Removal

The Fmoc group is cleaved using piperidine (20–50% in DMF):

-

Conditions : 2 × 5 min treatments ensure >99% deprotection .

-

Side Reactions : Prolonged exposure may induce aspartimide formation at adjacent acidic residues (e.g., Asp, Glu) .

Z-2-Cl Group Removal

The Z-2-Cl protecting group requires harsh acidic conditions due to the electron-withdrawing chloro substituent:

| Reagent | Conditions | Efficiency | Compatibility |

|---|---|---|---|

| HBr/AcOH (33% v/v) | 1–2 h, RT | 85–90% | Acid-labile residues |

| TFMSA/TFA/EDT (5:90:5) | 2 h, 0°C | >95% | Orthogonal to Fmoc |

Aspartimide Formation

-

Cause : Base-induced cyclization during Fmoc deprotection, especially at Asp/Glu-Dap junctions .

-

Prevention : Use of 1% DBU/piperazine in DMF reduces side reactions to <5% .

β-Elimination

-

Risk : Elevated temperatures (>40°C) during coupling or deprotection may degrade the Z-2-Cl group.

-

Solution : Maintain reactions at 25°C and limit DMF/DMSO mixtures to ≤50% .

Orthogonal Protection Strategy

This compound enables sequential deprotection for selective functionalization:

| Step | Target Group | Reagent | Outcome |

|---|---|---|---|

| 1 | Fmoc (α-amine) | Piperidine/DMF | Free α-amine for elongation |

| 2 | Z-2-Cl (β-amine) | HBr/AcOH | Free β-amine for conjugation |

This strategy is critical for synthesizing cyclic or branched peptides .

Stability and Handling

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-Dap(Z-2-Cl)-OH is primarily utilized in the synthesis of peptides due to its ability to form stable peptide bonds while providing protection against unwanted reactions. The Fmoc group can be easily removed under mild conditions, allowing for sequential peptide synthesis.

Key Applications in Peptide Synthesis:

- Building Block for Complex Peptides: this compound serves as a crucial building block in the assembly of complex peptides that may include various functional groups.

- Facilitating Coupling Reactions: The chlorinated Z-group enhances nucleophilicity, making it easier to couple with other amino acids or peptide fragments.

- Reducing Racemization: The use of this compound has been shown to minimize racemization during peptide synthesis, which is critical for maintaining the biological activity of peptides .

Drug Development

The applications of this compound extend into pharmaceutical research, particularly in the development of peptide-based therapeutics.

Notable Contributions:

- Peptide Therapeutics: The compound is investigated for its potential in creating novel therapeutic agents that target specific biological pathways.

- Biocompatibility Studies: Research has shown that peptides synthesized using this compound exhibit favorable biocompatibility profiles, making them suitable candidates for drug formulation .

Bioconjugation

Bioconjugation involves the covalent attachment of biomolecules to other entities, such as drugs or imaging agents. This compound plays an essential role in this area by providing reactive sites for conjugation.

Applications in Bioconjugation:

- Targeted Drug Delivery: The compound can be used to attach therapeutic agents to targeting ligands, enhancing the specificity and efficacy of drug delivery systems.

- Immunoassays Development: It is also utilized in developing diagnostic assays where peptides are conjugated to antibodies or other proteins for enhanced detection capabilities .

Case Study 1: Synthesis of Bioactive Peptides

In a study published by MDPI, researchers utilized this compound to synthesize bioactive peptides that demonstrated significant antimicrobial activity. The incorporation of this compound allowed for the fine-tuning of peptide properties through strategic modifications during synthesis .

Case Study 2: Drug Development Research

Another study highlighted the use of this compound in developing peptide-based drugs aimed at treating neurodegenerative diseases. The synthesized peptides exhibited improved stability and efficacy compared to traditional compounds, showcasing the potential of this building block in therapeutic applications .

Summary Table: Applications of this compound

| Application Area | Specific Use Cases |

|---|---|

| Peptide Synthesis | Building block for complex peptides; coupling reactions; reducing racemization |

| Drug Development | Peptide therapeutics; biocompatibility studies |

| Bioconjugation | Targeted drug delivery; immunoassays development |

Mecanismo De Acción

The mechanism of action of Fmoc-Dap(Z-2-Cl)-OH primarily involves its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted side reactions during peptide bond formation. The Fmoc group is removed under basic conditions, while the Z group is removed under hydrogenation conditions, allowing for selective deprotection and subsequent coupling reactions.

Comparación Con Compuestos Similares

Fmoc-Dap(Z-2-Cl)-OH: can be compared with other protected amino acids such as:

Fmoc-Dap(Z)-OH: Lacks the chlorine substitution, making it less reactive in substitution reactions.

Fmoc-Dap(Boc)-OH: Uses a tert-butyloxycarbonyl (Boc) group instead of the Z group, which is removed under acidic conditions.

Fmoc-Lys(Z)-OH: A similar protected amino acid with a lysine backbone instead of 2,3-diaminopropanoic acid.

The uniqueness of This compound lies in its chlorine substitution, which provides additional reactivity for further functionalization.

Actividad Biológica

Fmoc-Dap(Z-2-Cl)-OH, or Fmoc-d-diaminopropionic acid with a 2-chlorobenzyl protecting group, is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological properties, including its synthesis, antiproliferative activity, and interactions with DNA.

Synthesis of this compound

The synthesis of this compound typically involves the protection of the amino group using the Fmoc (9-fluorenylmethoxycarbonyl) group, followed by the introduction of the 2-chlorobenzyl group. The methodology for synthesizing this compound has been refined to enhance yield and purity. Notably, a study reported an efficient synthesis utilizing HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent, achieving an overall yield of 80% .

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines. For instance, one investigation reported that complexes formed with platinum(II) ions and this compound showed reduced viability in WM266 and MCF-7 cells by approximately 20% at a concentration of 50 µM. This was less effective compared to cisplatin but displayed selectivity towards healthy cells .

DNA Binding Studies

The interaction of this compound with DNA has been characterized using circular dichroism (CD) spectroscopy. The study indicated that upon incubation with duplex DNA models, there were observable changes in CD spectra, suggesting that the compound can bind to DNA and potentially influence its structure. Specifically, a decrease in the CD signal at 275 nm was noted after treatment with the compound, indicating alterations in DNA conformation .

Case Study 1: Anticancer Properties

A comprehensive study explored the anticancer properties of this compound in combination with platinum-based drugs. The results indicated that while the compound alone did not significantly affect cell proliferation, its complexes with platinum ions exhibited enhanced cytotoxicity against cancer cells, suggesting a synergistic effect that warrants further investigation .

Case Study 2: Interaction with Nucleic Acids

In another study focusing on nucleic acid interactions, this compound was shown to alter the stability of DNA duplexes. The binding affinity was assessed through thermal denaturation experiments, revealing that the presence of the compound increased the melting temperature of DNA strands, indicating stronger interactions between the compound and nucleic acids .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

(2S)-3-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN2O6/c27-22-12-6-1-7-16(22)14-34-25(32)28-13-23(24(30)31)29-26(33)35-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,28,32)(H,29,33)(H,30,31)/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWACIVEQKMBCJ-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC(=O)NC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.